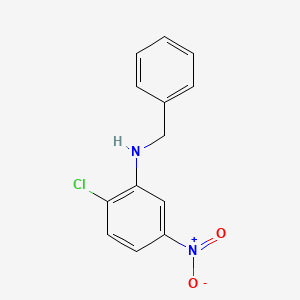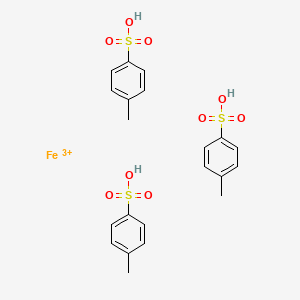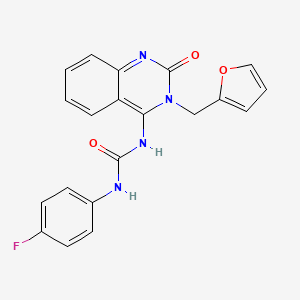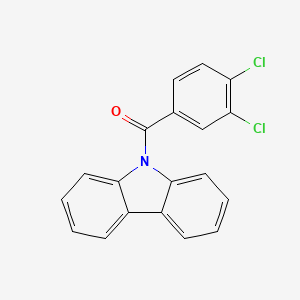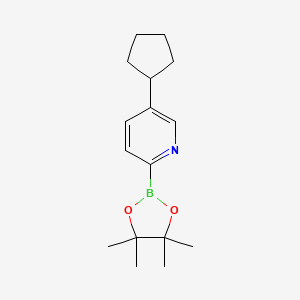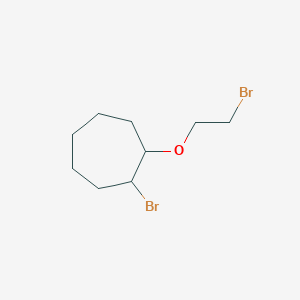
1-Bromo-2-(2-bromoethoxy)cycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(2-bromoethoxy)cycloheptane is an organic compound with the molecular formula C₉H₁₆Br₂O. It belongs to the class of cycloalkanes, specifically cycloheptanes, which are characterized by a seven-membered ring structure. This compound is notable for its two bromine atoms and an ethoxy group attached to the cycloheptane ring, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-bromoethoxy)cycloheptane can be synthesized through the bromination of 2-(2-ethoxy)cycloheptane. The reaction typically involves the use of bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) under controlled temperature conditions. The reaction proceeds via a free radical mechanism, where the bromine atoms are introduced to the cycloheptane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-(2-bromoethoxy)cycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products:
Substitution: Formation of 2-(2-hydroxyethoxy)cycloheptane or 2-(2-aminoethoxy)cycloheptane.
Elimination: Formation of cycloheptene derivatives.
Oxidation: Formation of 2-(2-oxoethoxy)cycloheptane or 2-(2-carboxyethoxy)cycloheptane.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(2-bromoethoxy)cycloheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new therapeutic agents due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(2-bromoethoxy)cycloheptane involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The ethoxy group can undergo oxidation, leading to the formation of reactive intermediates that participate in further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2-cyclobutoxycycloheptane
- 1-Bromo-2-(butan-2-yloxy)cycloheptane
- 1-Bromo-2-(2-methylpropoxy)cycloheptane
- 1-Bromo-2-(tert-butoxy)cycloheptane
- 1-Bromo-2-(cyclopentyloxy)cycloheptane
Uniqueness: 1-Bromo-2-(2-bromoethoxy)cycloheptane is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. The presence of two bromine atoms and an ethoxy group allows for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry .
Eigenschaften
CAS-Nummer |
88738-97-0 |
|---|---|
Molekularformel |
C9H16Br2O |
Molekulargewicht |
300.03 g/mol |
IUPAC-Name |
1-bromo-2-(2-bromoethoxy)cycloheptane |
InChI |
InChI=1S/C9H16Br2O/c10-6-7-12-9-5-3-1-2-4-8(9)11/h8-9H,1-7H2 |
InChI-Schlüssel |
AMEFGALKXGNESY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(CC1)Br)OCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125428.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14125434.png)
![3-(3-chlorophenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125435.png)
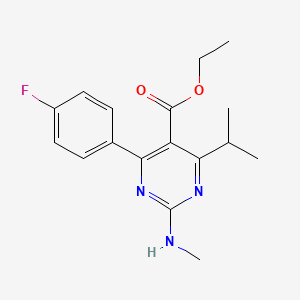
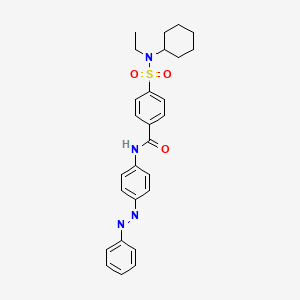
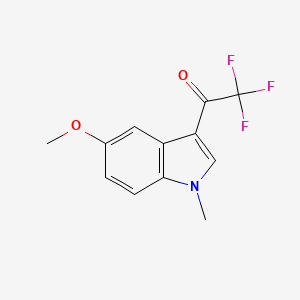
![4-Methyl-2-[(naphthalen-2-yloxy)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B14125461.png)
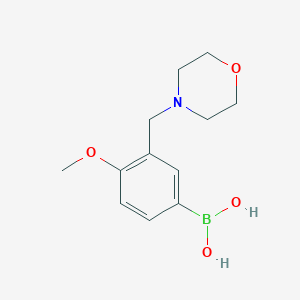
![1-(4-ethenylbenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125468.png)
